2-(3-methylidenecyclobutyl)ethan-1-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3-methylidenecyclobutyl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-6-4-7(5-6)2-3-8/h7-8H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDICASBXSIWYSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC(C1)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2219371-13-6 | |
| Record name | 2-(3-methylidenecyclobutyl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Reactivity and Transformation Pathways of 2 3 Methylidenecyclobutyl Ethan 1 Ol
Reactivity of the Primary Alcohol Functionality
The primary alcohol group (-CH₂OH) is a versatile site for numerous chemical reactions, including oxidation, reduction, esterification, and etherification.
Oxidation and Reduction Pathways
The primary alcohol moiety of 2-(3-methylidenecyclobutyl)ethan-1-ol can be oxidized to form either an aldehyde or a carboxylic acid, depending on the chosen reagent and reaction conditions. libretexts.org Mild oxidizing agents are typically employed to convert primary alcohols to aldehydes, while stronger agents lead to the formation of carboxylic acids. masterorganicchemistry.com
Common mild oxidizing agents suitable for the conversion of primary alcohols to aldehydes include Pyridinium chlorochromate (PCC) and reagents used in Swern or Dess-Martin periodinane (DMP) oxidations. libretexts.orgchemistrysteps.com PCC is a milder version of chromic acid that oxidizes primary alcohols to aldehydes. libretexts.orgmasterorganicchemistry.com The reaction is typically carried out in dichloromethane (B109758) (DCM) at room temperature. The Swern oxidation utilizes dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride, followed by a hindered base like triethylamine, to produce an aldehyde under mild, low-temperature conditions (below -60 ºC). wikipedia.orglibretexts.orgorganic-chemistry.org This method is known for its tolerance of various functional groups. wikipedia.org
For the oxidation to a carboxylic acid, stronger oxidizing agents are required. masterorganicchemistry.com Potassium permanganate (B83412) (KMnO₄) and Jones reagent (chromic acid) are effective for this transformation. masterorganicchemistry.comwikipedia.org The oxidation of a primary alcohol to a carboxylic acid often proceeds through an aldehyde intermediate which is then further oxidized. wikipedia.orglibretexts.org
| Transformation | Product | Reagents | Conditions |
| Oxidation | 2-(3-methylidenecyclobutyl)acetaldehyde | Pyridinium chlorochromate (PCC) | Dichloromethane (DCM), Room Temperature |
| Oxidation | 2-(3-methylidenecyclobutyl)acetaldehyde | DMSO, Oxalyl Chloride, Triethylamine | Low Temperature (< -60 °C) |
| Oxidation | 2-(3-methylidenecyclobutyl)acetic acid | Potassium permanganate (KMnO₄) | Alkaline aqueous solution |
| Oxidation | 2-(3-methylidenecyclobutyl)acetic acid | Chromic acid (Jones reagent) | Aqueous sulfuric acid |
This table presents possible oxidation and reduction pathways for the primary alcohol functionality.
Conversely, while the primary alcohol is already in a reduced state, the corresponding aldehyde or carboxylic acid can be reduced back to this compound. Common reducing agents for these transformations include lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄).
Esterification and Etherification Reactions
The hydroxyl group of this compound can readily undergo esterification with carboxylic acids or their derivatives, such as acyl chlorides and acid anhydrides. chemguide.co.uk The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst (e.g., sulfuric acid), is a common method. commonorganicchemistry.com However, this reaction is reversible. A more efficient and irreversible method involves the reaction of the alcohol with an acyl chloride. libretexts.org This reaction is often carried out in the presence of a base like pyridine (B92270) to neutralize the hydrogen chloride byproduct. orgosolver.com
Etherification, the formation of an ether, can be achieved through methods like the Williamson ether synthesis. wikipedia.orgbyjus.com This SN2 reaction involves the deprotonation of the alcohol to form an alkoxide ion, which then acts as a nucleophile and attacks an alkyl halide. jove.comlibretexts.org For a primary alcohol like this compound, this method is particularly effective. masterorganicchemistry.com
| Reaction Type | Reactant | Product | Key Reagents/Conditions |
| Esterification | Carboxylic Acid | Ester | Acid catalyst (e.g., H₂SO₄) |
| Esterification | Acyl Chloride | Ester | Pyridine |
| Etherification | Alkyl Halide | Ether | Strong base (to form alkoxide), SN2 conditions |
This table outlines common esterification and etherification reactions of the primary alcohol functionality.
Directed Functionalization Strategies
The hydroxyl group can act as a directing group to facilitate the functionalization of otherwise unreactive C-H bonds within the molecule. nih.govresearchgate.netnih.gov This strategy often involves the use of transition metal catalysts that coordinate to the oxygen atom, bringing the catalytic center in proximity to specific C-H bonds. researchgate.netmdpi.com For instance, iridium-based catalysts have been shown to enable the site-selective functionalization of primary C-H bonds directed by a hydroxyl group. nih.govresearchgate.net This approach can lead to the introduction of new functional groups at positions that would be difficult to access through traditional synthetic methods.
Reactivity of the Exocyclic Alkene Moiety
The exocyclic double bond in this compound is a site of high electron density, making it susceptible to a variety of addition reactions.
Addition Reactions (Hydrocarbonation, Halogenation, Hydroboration, Epoxidation)
The exocyclic double bond readily undergoes various addition reactions.
Hydrocarbonation: The addition of a C-H bond across the double bond can be achieved through various catalytic methods. For instance, the addition of methylene (B1212753) can lead to the formation of a spirocyclic cyclopropane (B1198618) ring system. rsc.orglibretexts.org
Halogenation: The alkene can react with halogens (e.g., Br₂, Cl₂) to form dihalo-substituted derivatives.
Hydroboration-Oxidation: This two-step reaction sequence allows for the anti-Markovnikov hydration of the alkene. wikipedia.orgmasterorganicchemistry.com Treatment with a borane (B79455) reagent (e.g., BH₃ in THF) followed by oxidation with hydrogen peroxide and a base results in the formation of a primary alcohol on the less substituted carbon of the original double bond. chemistrysteps.comlibretexts.org
Epoxidation: The double bond can be converted to an epoxide (an oxirane ring) using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). researchgate.netlibretexts.org This reaction proceeds via a concerted mechanism where an oxygen atom is transferred to the double bond. pearson.com
| Addition Reaction | Reagent(s) | Product Type |
| Hydrocarbonation (Methylene addition) | Diazomethane (CH₂N₂) | Spiro-cyclopropane |
| Halogenation | Br₂ or Cl₂ | Dihalo-cyclobutane |
| Hydroboration-Oxidation | 1. BH₃·THF 2. H₂O₂, NaOH | Primary Alcohol |
| Epoxidation | m-CPBA | Epoxide (Oxirane) |
This table summarizes key addition reactions involving the exocyclic alkene moiety.
Olefin Metathesis and Polymerization Potential
The strained four-membered ring and the presence of the exocyclic double bond suggest that this compound could be a monomer for Ring-Opening Metathesis Polymerization (ROMP). beilstein-journals.org ROMP is a powerful polymerization technique that utilizes transition metal catalysts, such as Grubbs' catalysts, to polymerize strained cyclic olefins. nih.gov The high ring strain of cyclobutene (B1205218) derivatives makes them good candidates for this type of polymerization. beilstein-journals.orgnih.gov The resulting polymer would feature the opened cyclobutane (B1203170) ring as part of the polymer backbone, with the ethan-1-ol side chain appended.
Transformations Involving the Cyclobutane Ring System
The inherent strain of the cyclobutane ring in this compound makes it susceptible to a variety of transformations that either relieve or alter this strain. These reactions include ring-opening, ring-contraction, and cycloaddition pathways.
Ring-opening reactions of cyclobutanes are thermodynamically favorable due to the release of significant ring strain. wikipedia.org These transformations can be initiated by thermal energy or facilitated by catalysts, leading to the formation of linear, unsaturated compounds.
Thermolysis: Under thermal conditions, cyclobutane and its derivatives typically undergo cycloreversion, a type of pericyclic reaction that cleaves the ring into two alkene fragments. The thermal decomposition of the parent cyclobutane molecule yields two molecules of ethylene (B1197577) in a homogeneous, first-order reaction at temperatures around 450°C. maxapress.com For this compound, thermolysis would be expected to proceed via cleavage of the C-C bonds of the four-membered ring. Due to the substitution pattern, two primary fragmentation pathways are conceivable, leading to a mixture of diene and alkene products. The activation enthalpy for the ring opening of cyclobutane is significantly lower than that for a C-C bond in a linear alkane, a direct consequence of the high ring strain energy being partially removed in the transition state. wikipedia.org
Catalytic Ring-Opening: Transition metals and Lewis acids can catalyze the ring-opening of cyclobutanes under much milder conditions than thermolysis. These methods offer greater control over the reaction products. For instance, donor-acceptor (D-A) cyclobutanes can be reacted with electron-rich arenes in the presence of AlCl₃ to afford ring-opened products via a Friedel-Crafts-type reaction. masterorganicchemistry.com Similarly, nucleophiles such as thiols and selenols can trigger this ring-opening. masterorganicchemistry.com While this compound is not a classic D-A cyclobutane, its strained ring can be opened by various transition-metal catalysts (e.g., Pd, Rh, Ni, Pt), often proceeding through oxidative addition of a C-C bond to the metal center. pharmaguideline.com For example, hydrogenation with catalysts like Ni or Pt can lead to ring cleavage, yielding saturated, linear hydrocarbons. pharmaguideline.com This process becomes more difficult with increasing ring size, making the strained cyclobutane particularly susceptible. pharmaguideline.com
| Reaction Type | Conditions | Expected Products from this compound |
| Thermolysis | High Temperature (~450-500 °C) | Mixture of unsaturated C4 and C3 fragments (e.g., isoprene (B109036) and propene derivatives) |
| Catalytic Hydrogenation | H₂, Ni or Pt catalyst | 3-methylheptan-1-ol |
| Lewis Acid-Catalyzed Opening | Lewis Acid (e.g., AlCl₃), Nucleophile | Linear, functionalized products via carbocationic intermediates |
The strained cyclobutane ring can also undergo rearrangement to form other cyclic systems, most notably the even more strained cyclopropane ring.
Favorskii-type Rearrangements: The Favorskii rearrangement is a well-established method for the ring contraction of cyclic α-halo ketones. researchgate.netyoutube.com While this compound is not a direct substrate, it can be converted into a suitable precursor. A plausible synthetic sequence would involve:
Oxidation of the primary alcohol to a carboxylic acid.
Conversion of the carboxylic acid to a cyclobutanone (B123998) derivative (e.g., via intramolecular acylation or other multi-step sequences).
α-halogenation of the resulting ketone to yield an α-halocyclobutanone.
Upon treatment with a base, such as sodium hydroxide (B78521) or an alkoxide, this α-halocyclobutanone would undergo rearrangement. The mechanism involves the formation of a cyclopropanone (B1606653) intermediate, which is then opened by the base to yield a cyclopentanecarboxylic acid derivative. researchgate.net A nickel-catalyzed variant allows for the rearrangement of cyclobutanone oxime esters to cyclopropanecarbonitriles, proceeding through a nickelacyclobutane intermediate. organic-chemistry.orgnih.gov Such reactions are valuable for creating highly functionalized three-membered rings. organic-chemistry.org
Other Rearrangements: Tandem reactions that combine olefination with ring contraction have also been developed. For example, the reaction of an α-hydroxycyclobutanone with a phosphonium (B103445) ylide (a Wittig reagent) can lead directly to highly functionalized cyclopropanecarbaldehydes. researchgate.net This process involves an initial Wittig reaction followed by a 1,2-carbon migration that contracts the four-membered ring. researchgate.net
| Rearrangement Type | Required Substrate | Reagents | Product |
| Favorskii Rearrangement | α-Halocyclobutanone | Base (e.g., NaOH, NaOR) | Cyclopropanecarboxylic acid/ester |
| Nickel-Catalyzed Favorskii-type | Cyclobutanone Oxime Ester | NiCl₂(glyme), dtbbpy, LiHMDS | Cyclopropanecarbonitrile |
| Tandem Wittig-Ring Contraction | α-Hydroxycyclobutanone | Phosphonium ylide | Cyclopropanecarbaldehyde |
The exocyclic double bond (methylidene group) of this compound is a prime site for cycloaddition reactions, allowing for the construction of spirocyclic systems where a new ring is fused to the cyclobutane core.
[4+2] Cycloadditions (Diels-Alder Reaction): The methylidene group can act as the dienophile in a Diels-Alder reaction, reacting with a conjugated diene to form a six-membered ring. wikipedia.orgmasterorganicchemistry.com The reaction is a concerted, pericyclic process that forms two new carbon-carbon bonds simultaneously. wikipedia.org For the reaction to proceed efficiently, the diene must be in the s-cis conformation. libretexts.org While dienophiles are typically more reactive when substituted with electron-withdrawing groups, the reaction is general for many alkenes. masterorganicchemistry.comlibretexts.org Reacting this compound with a simple diene like 1,3-butadiene (B125203) would yield a spiro[5.3]nonene derivative.
[2+2] Cycloadditions: The thermal or photochemical reaction of two alkene components can lead to a cyclobutane ring. In the context of this compound, its methylidene group can react with another alkene to form a spiro[3.1]heptane system. These reactions are synthetically valuable for creating four-membered rings. researchgate.net Tandem sequences involving an initial ring-opening followed by an intramolecular [2+2] cycloaddition have been developed to create complex fused cyclobutane systems. nih.govacs.org
| Cycloaddition Type | Reactant Partner | Product Core Structure |
| [4+2] Diels-Alder | Conjugated Diene (e.g., 1,3-Butadiene) | Spirocyclic cyclohexene |
| [2+2] Cycloaddition | Alkene (e.g., Ethylene) | Spirocyclic cyclobutane |
Multi-Component Reactions Incorporating this compound
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates atoms from all starting materials. wikipedia.org This approach offers high atom economy and operational simplicity. beilstein-journals.orgbeilstein-journals.org
While this compound does not possess the typical combination of functional groups for classic MCRs like the Ugi or Passerini reactions, it can be readily transformed into a suitable participant. The primary alcohol can be oxidized to the corresponding aldehyde, 2-(3-methylidenecyclobutyl)acetaldehyde. This aldehyde could then serve as the carbonyl component in several well-known MCRs:
Ugi Reaction (4-component): The aldehyde derivative could react with an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino carboxamide derivative, retaining the methylidenecyclobutyl moiety. wikipedia.org
Passerini Reaction (3-component): Reaction of the aldehyde with a carboxylic acid and an isocyanide would yield an α-acyloxy carboxamide. wikipedia.org
Mannich Reaction (3-component): The aldehyde could react with an amine and another enolizable carbonyl compound to form a β-amino carbonyl compound, known as a Mannich base. organic-chemistry.org
Hantzsch Dihydropyridine Synthesis (3-component): The aldehyde could condense with two equivalents of a β-ketoester and ammonia (B1221849) to form a highly substituted 1,4-dihydropyridine (B1200194) derivative. nih.gov
Advanced Spectroscopic Techniques and Structural Elucidation for 2 3 Methylidenecyclobutyl Ethan 1 Ol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. For 2-(3-methylidenecyclobutyl)ethan-1-ol, 1D NMR experiments (¹H and ¹³C) provide the initial, essential data regarding the chemical environment and number of unique nuclei.
The ¹H NMR spectrum is predicted to show distinct signals for the protons of the ethan-1-ol side chain, the cyclobutane (B1203170) ring, and the exocyclic methylidene group. The hydroxyl proton (-OH) would typically appear as a broad singlet, while the methylene (B1212753) protons adjacent to it (-CH₂O-) would likely be a triplet. The protons on the cyclobutane ring would present complex multiplets due to intricate spin-spin coupling. The methylidene protons (=CH₂) are expected to appear as singlets in the alkene region of the spectrum.
The ¹³C NMR spectrum would complement this by showing seven distinct carbon signals, corresponding to each unique carbon atom in the molecule, including the characteristic downfield signal for the sp²-hybridized carbons of the methylidene group.
| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| -CH₂-OH | ~3.7 | ~61 |
| -CH₂-CH₂-OH | ~1.7 | ~38 |
| Ring CH | ~2.5 | ~39 |
| Ring CH₂ (adjacent to CH) | ~2.0 - 2.2 | ~34 |
| Ring C= | - | ~148 |
| =CH₂ | ~4.7 | ~107 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR experiments are indispensable for assembling the molecular puzzle. They reveal correlations between nuclei, confirming the atomic connectivity and providing insights into the spatial arrangement of the atoms.
COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) spin coupling networks, typically through two or three bonds. For this compound, COSY would show a crucial correlation pathway along the side chain: HO -CH₂ -CH₂ -CH -ring. It would also map the connectivity between the protons within the cyclobutane ring.
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates protons with their directly attached carbons (¹JCH). This technique allows for the unambiguous assignment of each protonated carbon by linking the previously assigned proton signals to their corresponding carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC detects longer-range correlations between protons and carbons, typically over two to three bonds (²JCH, ³JCH). This is vital for connecting molecular fragments and identifying quaternary (non-protonated) carbons. A key HMBC correlation would be observed between the protons of the ethyl group side chain and the carbons of the cyclobutane ring, confirming the attachment point. Another critical correlation would be from the ring protons to the quaternary sp² carbon of the methylidene group.
NOESY (Nuclear Overhauser Effect Spectroscopy) : Unlike the previous techniques that show through-bond connectivity, NOESY reveals through-space proximity of protons. This is instrumental in determining the stereochemistry and preferred conformation of the molecule. For instance, NOESY could show correlations between the protons on the ethyl side chain and certain protons on the cyclobutane ring, defining the spatial orientation of the substituent relative to the ring.
Dynamic NMR for Conformational Exchange Studies
Molecules are not static; they undergo various dynamic processes, such as bond rotations and ring inversions. The four-membered cyclobutane ring is known to undergo a "puckering" motion. Dynamic NMR, which involves recording spectra at different temperatures, can be used to study such conformational exchanges. At low temperatures, this puckering motion might be slow enough on the NMR timescale to allow for the observation of distinct signals for axial and equatorial protons. As the temperature increases, the rate of exchange increases, leading to the broadening and eventual coalescence of these signals into an averaged peak.
Solid-State NMR for Crystalline and Amorphous Forms
While solution-state NMR provides information about a molecule's average structure and dynamics in a solvent, solid-state NMR (ssNMR) characterizes the compound in its solid form. This technique is crucial for studying materials that are insoluble or for investigating the specific molecular packing and conformations present in a crystal lattice. Should this compound exist in different crystalline forms (polymorphs), ssNMR could distinguish between them.
Mass Spectrometry for Elucidating Fragmentation Pathways and Molecular Architecture
Mass spectrometry (MS) provides information about the molecular weight of a compound and offers clues to its structure through the analysis of its fragmentation patterns. The molecular ion peak ([M]⁺) for this compound (C₇H₁₂O) would be observed at a mass-to-charge ratio (m/z) of 112.
Upon ionization, the molecular ion can undergo characteristic fragmentation. For this primary alcohol, likely fragmentation pathways include:
Loss of water : A peak at m/z 94 ([M-18]⁺) resulting from the elimination of H₂O.
Alpha-cleavage : Cleavage of the C-C bond adjacent to the oxygen atom, resulting in the loss of a •CH₂OH radical (m/z 81) or, more favorably, the formation of the stable [CH₂OH]⁺ ion at m/z 31.
Ring fragmentation : The cyclobutane ring can open and fragment in various ways, often leading to the loss of ethylene (B1197577) (C₂H₄, 28 Da), leading to a fragment at m/z 84.
| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 112 | [C₇H₁₂O]⁺• | Molecular Ion (M⁺•) |
| 94 | [C₇H₁₀]⁺• | Loss of H₂O |
| 81 | [C₆H₉]⁺ | Alpha-cleavage (Loss of •CH₂OH) |
| 67 | [C₅H₇]⁺ | Retro-Diels-Alder type fragmentation of the ring |
| 31 | [CH₂OH]⁺ | Alpha-cleavage |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Insights
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy : The IR spectrum of this compound would be dominated by a strong, broad absorption band around 3300-3400 cm⁻¹ due to the O-H stretching of the alcohol group. Other key absorptions would include C-H stretches for both sp³ and sp² hybridized carbons (2850-3100 cm⁻¹), a C=C stretch for the methylidene group around 1650 cm⁻¹, and a strong C-O stretch in the 1050-1150 cm⁻¹ region.
Raman Spectroscopy : Raman spectroscopy provides complementary information. The C=C double bond stretch, which may be weak in the IR spectrum, is typically a strong and sharp signal in the Raman spectrum. The symmetric vibrations of the cyclobutane ring structure would also be more readily observed with this technique.
| Frequency Range (cm⁻¹) | Vibrational Mode | Expected Intensity (IR) | Expected Intensity (Raman) |
|---|---|---|---|
| 3200-3500 | O-H stretch | Strong, Broad | Weak |
| 3080 | =C-H stretch | Medium | Medium |
| 2850-2960 | -C-H stretch | Strong | Strong |
| 1650 | C=C stretch | Medium | Strong |
| 1050-1150 | C-O stretch | Strong | Weak |
X-ray Crystallography for Definitive Three-Dimensional Structure and Absolute Configuration
X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in its crystalline state. If a suitable single crystal of this compound can be grown, this technique can provide an exact molecular model. The resulting data would yield definitive measurements of bond lengths, bond angles, and torsional angles. It would also unambiguously reveal the conformation of the puckered cyclobutane ring and the orientation of the ethan-1-ol substituent in the solid state. This method provides the absolute configuration of chiral centers, although this specific molecule is achiral.
Computational Chemistry and Theoretical Investigations of 2 3 Methylidenecyclobutyl Ethan 1 Ol
Quantum Chemical Calculations for Electronic Structure and Stability
Quantum chemical calculations are fundamental to understanding the electronic makeup and inherent stability of 2-(3-methylidenecyclobutyl)ethan-1-ol. The cyclobutane (B1203170) ring itself is a subject of considerable theoretical interest due to its significant ring strain, estimated to be around 26.3 kcal/mol. nih.gov This strain arises from a combination of angle strain, with C-C-C bond angles compressed to near 90° instead of the ideal 109.5° for sp³ carbons, and torsional strain from eclipsing hydrogen atoms. nih.govmasterorganicchemistry.com
The C-C bonds within the cyclobutane ring are known to be longer than those in acyclic alkanes, a phenomenon attributed to 1,3 non-bonded repulsions across the ring. nih.gov These bonds also exhibit increased p-character. nih.gov The introduction of a methylidene group (C=CH₂) and an ethanol (B145695) group (-CH₂CH₂OH) introduces further complexity. The sp² hybridized carbon of the methylidene group alters the local geometry and electronic distribution. Electron-donating or withdrawing substituents can influence the stability and reactivity of the ring. libretexts.orglumenlearning.comlibretexts.org
Theoretical methods like Density Functional Theory (DFT) and ab initio calculations are employed to model these characteristics. DFT, with functionals such as B3LYP, is often used to investigate the structural and electronic properties of cyclobutane derivatives. researchgate.net Natural Bond Orbital (NBO) analysis can reveal hyperconjugative interactions and the distribution of electron density, showing how substituents stabilize or destabilize the ring system. researchgate.netnih.gov For this compound, calculations would likely show a complex interplay between the strain of the ring and the electronic effects of the substituents.
| Property | Unsubstituted Cyclobutane (Reference) | Predicted Properties for this compound |
|---|---|---|
| Ring Strain Energy (kcal/mol) | ~26.3 nih.gov | Slightly modified due to sp² center and substituent effects. |
| Average C-C Bond Length (Å) | ~1.55-1.56 nih.gov | Ring C-C bonds expected to be ~1.56 Å; C=C bond ~1.34 Å. |
| C-C-C Bond Angle (°) | ~88° (puckered) nih.gov | Internal ring angles near 88°, angle at sp² carbon closer to 90°. |
| Hybridization of Ring Carbons | sp³ (with high p-character) | Three sp³-like carbons, one sp² carbon. |
Conformational Analysis and Energy Landscapes of Cyclobutyl-Ethanol Structures
The conformational flexibility of this compound is governed by the puckering of the cyclobutane ring and the rotation around the single bonds of the ethanol side chain. Computational methods are essential for mapping the potential energy surface and identifying the most stable conformers. lumenlearning.com
Contrary to a planar structure, cyclobutane adopts a puckered or "butterfly" conformation to relieve torsional strain between adjacent hydrogen atoms. nih.govmasterorganicchemistry.com This puckering creates two distinct substituent positions: axial and equatorial-like. For a substituted cyclobutane, the bulkier substituent generally prefers the equatorial position to minimize steric interactions. acs.org
The puckered cyclobutane ring is not static; it can invert through a planar transition state. nih.gov This process, known as ring-flipping, allows for the interconversion of axial and equatorial positions. The energy barrier for this inversion in unsubstituted cyclobutane is relatively low, with high-level ab initio calculations estimating it to be around 498 cm⁻¹ (approx. 1.4 kcal/mol). nih.gov
For this compound, the substituents would affect this barrier. The presence of the sp² carbon from the methylidene group might slightly flatten the ring and alter the potential energy surface for inversion. Theoretical calculations can precisely determine the energy of the planar transition state relative to the puckered ground state, thereby providing the interconversion barrier. This barrier dictates the rate of conformational change at a given temperature.
| Conformer/State | Key Feature | Relative Energy (kcal/mol) |
|---|---|---|
| Equatorial Conformer | Ethanol group is equatorial | 0.0 (Reference) |
| Axial Conformer | Ethanol group is axial | > 0 (Higher energy due to steric strain) |
| Ring Inversion Transition State | Planar cyclobutane ring | ~1.5 - 2.5 (Predicted) |
Reaction Mechanism Elucidation and Transition State Characterization
Computational chemistry is a cornerstone for elucidating reaction mechanisms, allowing for the characterization of short-lived intermediates and high-energy transition states that are difficult to observe experimentally. For this compound, theoretical studies could investigate various reactions, such as acid-catalyzed dehydration, oxidation of the alcohol, or ring-opening rearrangements.
Using DFT methods, researchers can map the entire reaction coordinate. acs.orgnih.gov This involves optimizing the geometries of reactants, products, and any intermediates, and then locating the transition state structure that connects them. A transition state is a first-order saddle point on the potential energy surface and its structure provides insight into the geometry of the bond-making and bond-breaking processes. Frequency calculations are performed to confirm the nature of these stationary points; a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. acs.org
For instance, in a study of a cyclobutylcarbinyl radical rearrangement, DFT calculations were used to determine the activation barriers and reaction energies. nih.govresearchgate.net Similarly, for a reaction involving this compound, the calculated energy difference between the transition state and the reactants yields the activation energy, a key parameter for predicting reaction rates.
Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior
While quantum chemical calculations are excellent for studying static properties and reaction pathways in the gas phase, the behavior of molecules in solution can be significantly different. Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time.
For this compound, an MD simulation would involve placing the molecule in a box of explicit solvent molecules (e.g., water or ethanol) and calculating the forces between all atoms using a force field. By solving Newton's equations of motion, the trajectory of every atom can be tracked over time.
MD simulations can provide insights into:
Solvent Effects: How solvent molecules interact with the hydroxyl group and the methylidene pi-system, influencing conformational preferences. nih.gov
Conformational Dynamics: The timescale and pathways of ring-puckering and side-chain rotations in a solvent environment.
Hydrogen Bonding: The dynamics of intramolecular and intermolecular hydrogen bonds involving the alcohol group.
Thermodynamic Properties: Calculation of properties like the free energy of solvation.
Implicit solvent models, such as the Solvation Model based on Density (SMD), can also be combined with quantum chemical calculations to provide a computationally less expensive way to account for bulk solvent effects on structure and reactivity. nih.gov
Prediction of Spectroscopic Parameters and Validation with Experimental Data
A crucial application of computational chemistry is the prediction of spectroscopic data, which serves as a powerful tool for structure verification. Theoretical calculations can predict NMR chemical shifts, coupling constants, and vibrational (infrared) frequencies with increasing accuracy. nih.gov
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR shielding tensors, which are then converted into chemical shifts (δ). acs.org By calculating the ¹H and ¹³C NMR spectra for different stable conformers of this compound, a Boltzmann-averaged spectrum can be generated and compared directly with experimental results. This comparison can confirm the major conformation in solution and help assign complex signals. For example, the protons on the cyclobutane ring are expected to have characteristic shifts, with the unsubstituted cyclobutane protons appearing around 1.96 ppm. researchgate.netdocbrown.info
Infrared (IR) Spectroscopy: Anharmonic frequency calculations performed at the DFT or MP2 level can predict the IR spectrum. nih.gov The calculated frequencies correspond to specific vibrational modes, such as the O-H stretch of the alcohol, the C=C stretch of the methylidene group, and various C-H stretches and ring deformation modes. dtic.mildocbrown.info Comparing the predicted spectrum with the experimental one helps confirm the presence of key functional groups and validates the computed molecular structure.
| Spectroscopy Type | Feature | Predicted Value (Computational) | Typical Experimental Range |
|---|---|---|---|
| ¹H NMR (ppm) | =CH₂ (vinyl protons) | ~4.5 - 5.0 | 4.5 - 5.5 |
| -CH₂OH (carbinol protons) | ~3.5 - 3.8 | 3.4 - 4.0 | |
| Ring Protons | ~1.8 - 2.5 | 1.8 - 2.8 | |
| ¹³C NMR (ppm) | =C (sp² carbon) | ~140 - 150 | 130 - 150 |
| =CH₂ (sp² carbon) | ~105 - 115 | 100 - 120 | |
| -CH₂OH (carbinol carbon) | ~60 - 65 | 50 - 65 | |
| IR (cm⁻¹) | O-H stretch | ~3300 - 3400 (broad) | 3200 - 3600 (broad) |
| C-H stretch (sp³) | ~2850 - 3000 | 2850 - 3000 | |
| C=C stretch | ~1650 | 1640 - 1680 |
Strategic Utility and Future Research Directions of 2 3 Methylidenecyclobutyl Ethan 1 Ol in Chemical Science
Role as a Versatile Synthetic Building Block in Complex Molecule Synthesis
The methylenecyclobutane (B73084) motif is a valuable structural unit found in a number of natural products and has been leveraged in the synthesis of intricate molecular scaffolds. researchgate.net The compound 2-(3-methylidenecyclobutyl)ethan-1-ol serves as an exemplary building block due to its dual reactivity. The exocyclic alkene provides a handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, while the primary alcohol can be used for esterifications, etherifications, or oxidation to the corresponding aldehyde or carboxylic acid.
The strained four-membered ring and the reactive double bond make it an attractive substrate for complex syntheses. researchgate.net Palladium-catalyzed alkene difunctionalization reactions, for instance, have been developed to construct substituted methylenecyclobutanes, demonstrating a powerful method for incorporating this moiety into larger structures. nih.gov The presence of the hydroxyethyl (B10761427) side chain on the this compound scaffold allows for its tethering to other molecules or solid supports, facilitating multi-step synthetic sequences. This strategic combination of a reactive alkene and a versatile alcohol group enables its use in building complex carbocyclic and heterocyclic frameworks.
| Functional Group | Potential Synthetic Transformations | Application in Complex Synthesis |
| Exocyclic Alkene | Cycloadditions, Wacker Oxidation, Hydroboration-Oxidation, Epoxidation, Metathesis | Construction of cyclopentanone (B42830) rings, introduction of new stereocenters, ring expansion. researchgate.netnih.gov |
| Primary Alcohol | Oxidation, Esterification, Etherification, Tosylation/Mesylation | Chain extension, linking to other molecular fragments, conversion to a good leaving group for substitution reactions. |
| Cyclobutane (B1203170) Ring | Ring-opening reactions, C-H functionalization | Access to linear or larger cyclic structures, late-stage modification of the core scaffold. nih.gov |
Exploration in Advanced Materials Chemistry (e.g., Polymer Precursors, Monomers, Supramolecular Scaffolds)
The unique structural characteristics of this compound make it a promising candidate for the development of advanced materials. The alcohol functionality allows it to act as a monomer in step-growth polymerization to produce polyesters and polyurethanes. The incorporation of the strained methylenecyclobutane unit into the polymer backbone could impart unique thermal and mechanical properties.
Furthermore, the alkene group is amenable to chain-growth polymerization. For example, it could potentially undergo ring-opening metathesis polymerization (ROMP) in the presence of suitable catalysts, leading to polymers with novel architectures and functionalities. The rigid cyclobutane core can be used to construct well-defined supramolecular scaffolds, where the directional properties of the hydroxyethyl group can guide self-assembly through hydrogen bonding.
| Material Type | Role of this compound | Potential Properties |
| Polymers | Monomer Precursor | Enhanced thermal stability, tailored mechanical properties due to the strained ring structure. |
| Supramolecular Assemblies | Scaffolding Unit | Formation of ordered structures through hydrogen bonding and specific molecular recognition. |
| Functional Coatings | Cross-linking Agent | The alkene and alcohol groups can participate in different curing chemistries to form durable networks. |
Development of Novel Methodologies for its Functionalization
The reactivity of the methylenecyclobutane core is a fertile ground for methodological development. The exocyclic double bond is particularly susceptible to a range of chemical transformations. Palladium-catalyzed reactions, such as the Wacker oxidation, can convert the methylenecyclobutane moiety into a cyclopentanone, offering a ring-expansion strategy. researchgate.netnih.gov This transformation is highly selective and proceeds under mild conditions. nih.gov
Ionic and free-radical additions of reagents like hydrogen bromide proceed normally, leading to tertiary and primary bromides, respectively, further expanding the synthetic utility of the scaffold. researchgate.net Additionally, the reaction of methylenecyclobutane with sulfur trioxide to yield β-sultones demonstrates another avenue for functionalization. researchgate.net Research into the transannular C–H functionalization of cyclobutane rings, while challenging, represents a frontier in selectively modifying the carbocyclic core. nih.gov Applying these and developing new methodologies for this compound could be significantly enhanced by the directing or participating role of its alcohol group.
Unexplored Reactivity Profiles and Catalytic Transformations
Beyond known reactions, the unique combination of strain and functionality in this compound suggests a rich and largely unexplored reactivity profile. Transition metal catalysis offers numerous possibilities. For instance, catalytic cycles involving metallacyclobutane intermediates, which are key in olefin metathesis and cyclopropanation, could lead to novel transformations of the methylenecyclobutane core. uu.nl
The interaction of the pendant alcohol group with a metal center could direct catalytic reactions to specific sites on the molecule or enable new intramolecular pathways. Cationic reactions, including dimerization and alkylation, have been studied for the parent methylenecyclobutane and could be explored for this functionalized derivative to create novel dimers or more complex structures. nist.gov The potential for tandem reactions, where both the alkene and alcohol participate in a single catalytic cascade, remains a particularly exciting and unexplored area.
| Reaction Class | Potential Transformation | Catalyst/Reagent |
| Ring-Expansion | Methylenecyclobutane → Cyclopentanone | Palladium catalysts researchgate.netnih.gov |
| Metathesis | Ring-opening or cross-metathesis | Grubbs or Schrock catalysts |
| Cycloaddition | [2+2] or [4+2] cycloadditions | Thermal or photochemical conditions |
| Intramolecular Reactions | Intramolecular etherification (e.g., Prins reaction) | Brønsted or Lewis acids |
Integration into Diverse Chemical Scaffolds for Structure-Property Relationship Studies (non-biological)
Incorporating the this compound unit into larger, diverse chemical scaffolds provides an excellent platform for conducting structure-property relationship studies in a non-biological context. The rigid and strained nature of the cyclobutane ring can be used to enforce specific conformations on molecular systems. By systematically modifying the core scaffold and observing the resulting changes in physical properties—such as thermal stability, photophysical characteristics, or material strength—researchers can gain fundamental insights into molecular design principles.
For example, integrating this motif into dye molecules could elucidate how the strained ring influences absorption and emission spectra. In materials science, using it as a cross-linking agent and studying the resultant network's properties would provide valuable data on how this specific four-membered ring structure affects bulk material characteristics.
Q & A
Q. What synthetic strategies are recommended for preparing 2-(3-methylidenecyclobutyl)ethan-1-ol?
- Methodological Answer : The synthesis typically involves cyclobutane ring formation (e.g., [2+2] photocycloaddition or ring-closing metathesis) followed by functionalization. For example:
Cyclobutane Formation : Use [2+2] cycloaddition under UV light with appropriate dienes and dienophiles.
Methylidene Introduction : Employ Wittig or Peterson olefination to install the methylidene (=CH₂) group.
Hydroxylation : Reduce a ketone intermediate (e.g., via NaBH₄ or LiAlH₄) to introduce the ethanol moiety.
Characterization of intermediates via NMR (¹H/¹³C) and MS is critical to confirm regiochemistry .
Q. How is the molecular structure of this compound characterized experimentally?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR detects the methylidene proton (δ ~5.0–5.5 ppm, doublet) and cyclobutane protons (δ ~2.0–3.0 ppm, multiplet). ¹³C NMR confirms the cyclobutyl carbons (δ ~20–40 ppm) and methylidene carbon (δ ~100–120 ppm) .
- IR Spectroscopy : O-H stretch (~3200–3600 cm⁻¹) and C=C stretch (~1640–1680 cm⁻¹) .
- Mass Spectrometry : Molecular ion peak (m/z ~140–150) and fragmentation patterns (e.g., loss of H₂O or cyclobutane ring cleavage) .
Advanced Research Questions
Q. What reaction pathways are available for the methylidene group in this compound?
- Methodological Answer :
- Oxidation : Catalyzed by MnO₂ or Dess-Martin periodinane to form a ketone (e.g., 3-oxocyclobutyl derivative) .
- Electrophilic Addition : React with halogens (e.g., Br₂) or epoxidation agents (e.g., mCPBA) to functionalize the double bond.
- Diels-Alder Reactions : Use the methylidene group as a dienophile in [4+2] cycloadditions for ring expansion .
Kinetic studies (e.g., UV-Vis monitoring) are recommended to optimize reaction conditions .
Q. How can computational methods model the conformational dynamics of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate ground-state geometries (e.g., B3LYP/6-31G*) to predict bond angles and ring strain.
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., in water or DMSO) to study hydrogen-bonding interactions.
- QSPR Models : Predict physicochemical properties (e.g., logP, solubility) using quantum-chemical descriptors .
Software tools like Gaussian or ORCA are standard for these analyses .
Q. How can contradictions in biological activity data for structurally similar cyclobutyl ethanol derivatives be resolved?
- Methodological Answer :
- Comparative SAR Studies : Test this compound alongside analogs (e.g., trifluoromethyl or piperidine-substituted derivatives) to isolate structural determinants of activity .
- Targeted Assays : Use receptor-binding assays (e.g., radioligand displacement) or enzyme inhibition studies to identify specific molecular targets.
- Meta-Analysis : Reconcile conflicting data by adjusting for variables like solvent polarity, stereochemistry, or assay sensitivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
